MC4R Binding Affinity: Moderate but Distinct from Bis-Piperazine Leads
In a direct head-to-head comparison within the same study, N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)methanesulfonamide (BDBM50202977) exhibited an IC50 of 1190 nM at the human melanocortin-4 receptor (MC4R), as measured by a radioligand binding assay [1]. In contrast, the most potent bis-piperazine in the same series, compound (-)-10bg, displayed an IC50 of 8.13 nM, representing a >145-fold difference in potency [2]. This places the target compound in a moderate affinity bracket, distinct from both the highly potent leads and inactive analogs, making it a valuable intermediate-affinity control or starting scaffold for further optimization.
| Evidence Dimension | MC4R binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1190 nM |
| Comparator Or Baseline | (-)-10bg (bis-piperazine lead): IC50 = 8.13 nM; Other series analogs range from 333 nM to >10,000 nM. |
| Quantified Difference | >145-fold less potent than the lead bis-piperazine, but >8-fold more potent than inactive analogs. |
| Conditions | Radioligand binding assay using human MC4R expressed in HEK293 cells; [125I]NDP-α-MSH as radioligand. |
Why This Matters
This specific IC50 value defines the compound's affinity bracket within the MC4R piperazine series, enabling its use as a defined moderate-affinity probe or a starting point for fragment-based optimization.
- [1] BindingDB. Ki Summary for BDBM50202977: Melanocortin receptor 4 (Homo sapiens). IC50 = 1190 nM. View Source
- [2] Nozawa D, Okubo T, Ishii T, Kakinuma H, Chaki S, Okuyama S, Nakazato A. Structure-activity relationships of novel piperazines as antagonists for the melanocortin-4 receptor. Bioorg Med Chem. 2007;15(5):1989-2005. View Source
